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Abstract

Succinate, a key intermediate of the tricarboxylic acid (TCA) cycle, has long been recognized

for its fundamental role in mitochondrial energy production.[1] However, a paradigm shift in

cellular biology has unveiled its multifaceted nature, extending far beyond bioenergetics.[2]

Under conditions of metabolic stress, such as hypoxia and inflammation, succinate

accumulates and functions as a potent signaling molecule, both intracellularly and

extracellularly.[3][4] This accumulation leads to the stabilization of hypoxia-inducible factor-1α

(HIF-1α), drives the generation of reactive oxygen species (ROS), and triggers post-

translational modifications through succinylation.[5][6] Furthermore, extracellular succinate

activates its cognate receptor, SUCNR1 (also known as GPR91), to modulate immune

responses and other physiological processes.[3][7] Aberrant succinate signaling is now

implicated in a range of pathologies, including inflammatory diseases, ischemia-reperfusion

injury, and cancer, making it a critical area of investigation for researchers and a promising

target for therapeutic development.[8] This guide provides a comprehensive overview of the

canonical and non-canonical roles of succinate, details key experimental methodologies, and

explores its therapeutic potential.
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Under normal physiological conditions, succinate is synthesized in the mitochondrial matrix

from succinyl-CoA by the enzyme succinyl-CoA synthetase, a step that also generates GTP or

ATP through substrate-level phosphorylation.[8] It is then oxidized to fumarate by succinate

dehydrogenase (SDH), which is unique as it is a component of both the TCA cycle and the

electron transport chain (Complex II).[8]

However, under specific conditions, mitochondrial succinate can accumulate via several

alternative pathways:

Glutamine-dependent anaplerosis: In rapidly proliferating or inflammatory cells, glutamine

can be converted to α-ketoglutarate, replenishing the TCA cycle and leading to succinate

production.[8][9]

GABA shunt: This pathway converts α-ketoglutarate to succinate via glutamate and γ-

aminobutyric acid (GABA), bypassing two steps of the TCA cycle.[6]

Purine nucleotide cycle and malate/aspartate shuttle: These pathways can increase

mitochondrial fumarate, which can then be converted to succinate through the reverse

activity of SDH under hypoxic or ischemic conditions.[4][6]

Once accumulated in the mitochondria, succinate can be transported to the cytosol via

dicarboxylate carriers (DICs) and voltage-dependent anion channels (VDACs).[4] From the

cytosol, it can be released into the extracellular space by monocarboxylate transporters (MCTs)

and organic anion transporters (OATs).[4]

Intracellular Signaling Roles of Succinate
Accumulated cytosolic succinate is a critical signaling hub, influencing gene expression, protein

function, and cellular redox status.

HIF-1α Stabilization and Pseudohypoxia
One of the most significant functions of succinate as a signaling molecule is its ability to

stabilize Hypoxia-Inducible Factor-1α (HIF-1α).[1] Under normoxic conditions, HIF-1α is

hydroxylated by prolyl hydroxylases (PHDs), marking it for proteasomal degradation. Succinate

competitively inhibits PHDs, leading to the stabilization of HIF-1α even in the presence of

oxygen—a state known as pseudohypoxia.[6][7] Stabilized HIF-1α then translocates to the
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nucleus, where it promotes the transcription of genes involved in glycolysis, angiogenesis, and

inflammation, such as IL-1β.[7][8]
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Succinate-mediated stabilization of HIF-1α.
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Post-Translational Modification: Succinylation
Succinate can be converted to succinyl-CoA, which serves as a donor for lysine succinylation,

a post-translational modification (PTM) that adds a succinyl group to lysine residues on

proteins.[6] This process can alter protein function and has been shown to regulate metabolic

enzymes. The removal of this modification is catalyzed by desuccinylases, such as the sirtuin

SIRT5.[8] This dynamic process represents a direct link between metabolic state and the

regulation of protein activity.

Redox Signaling
During ischemia, succinate accumulation is a primary driver of mitochondrial reactive oxygen

species (ROS) production upon reperfusion.[3] The rapid oxidation of accumulated succinate

by SDH can lead to reverse electron transport (RET) at Complex I, a major source of

superoxide production.[3][4] This burst of ROS contributes significantly to ischemia-reperfusion

injury.[8]

Extracellular Signaling via SUCNR1
Succinate released into the extracellular space acts as a hormone-like signaling molecule by

activating the G-protein coupled receptor SUCNR1 (GPR91).[2][8] SUCNR1 is expressed on a

variety of cells, including immune cells, platelets, hepatocytes, and neurons.[7][8]

SUCNR1 activation triggers distinct downstream signaling cascades depending on the coupled

G protein:

Gq/11 Pathway: Leads to the activation of phospholipase C (PLC), resulting in calcium

mobilization and the activation of protein kinase C (PKC) and MAP kinase cascades like

ERK1/2.[5][7]

Gi/o Pathway: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic

adenosine monophosphate (cAMP) levels.[5][7]

This signaling axis is particularly important in inflammation. For instance, succinate stimulates

dendritic cells (DCs) to mature and activate T cells, and it enhances the production of pro-

inflammatory cytokines like IL-1β by macrophages.[3][8]
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Downstream signaling pathways of the SUCNR1 receptor.

Quantitative Data Summary
Quantitative analysis is crucial for understanding the dynamics of succinate metabolism and

signaling. The following tables summarize key data points.

Table 1: Succinate Dehydrogenase (SDH) Kinetic Parameters
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Parameter Value Conditions Source

Michaelis Constant
(Km)

0.58 mM 38°C

Michaelis Constant

(Km)
1.9 mM 0°C

| Optimal pH | 7.8 | Phosphate Buffer | |

Table 2: Succinate Concentrations in Pathological States

Condition Tissue/Fluid Observation Implication Source

Rheumatoid
Arthritis

Synovial Fluid
Significantly
elevated

Pro-
inflammatory
signaling via
SUCNR1

[3]

Coronary Heart

Disease
Serum

Notably higher

levels

Correlation with

IL-1β,

exacerbates

inflammation

[3][10]

Crohn's Disease Serum, Intestine Elevated levels
Role in intestinal

inflammation
[7]

Hemorrhagic

Shock
Plasma, Lung Accumulated

Driven by

glutaminolysis
[7]

| Periodontitis | Gingival Crevicular Fluid | Elevated levels | SUCNR1-mediated inflammation

and bone resorption |[6] |

Experimental Protocols
Investigating the role of succinate requires robust methodologies. Below are outlines for key

experimental procedures.
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Quantification of Succinate Dehydrogenase (SDH)
Activity
SDH activity is commonly measured using colorimetric assays that rely on artificial electron

acceptors.

Protocol: Potassium Ferricyanide Reduction Assay

Principle: SDH reduces potassium ferricyanide [K3Fe(CN)6] (yellow) to potassium

ferrocyanide [K4Fe(CN)6] (colorless). The resulting ferrocyanide reacts with ferric ions

(Fe3+) to form Prussian blue, which can be quantified spectrophotometrically.

Sample Preparation: Isolate mitochondria from tissue homogenates or use permeabilized

cells. Protein concentration should be determined using a standard method (e.g., Bradford

assay).

Reaction Mixture: Prepare a reaction buffer (e.g., phosphate buffer, pH 7.8) containing

sodium succinate as the substrate and potassium ferricyanide as the electron acceptor.

Assay Procedure: a. Add the mitochondrial preparation to the pre-warmed reaction mixture

to initiate the reaction. b. Incubate at a controlled temperature (e.g., 37°C) for a defined

period. c. Stop the reaction by adding a stop solution (e.g., trichloroacetic acid). d. Add a

solution containing Fe3+ to develop the Prussian blue color.

Measurement: Measure the absorbance of the Prussian blue complex at approximately 700

nm. The activity is proportional to the change in absorbance over time per mg of protein.

Alternative Methods:

PMS/DCPIP Assay: Succinate reduces phenazine methosulfate (PMS), which in turn

reduces 2,6-dichlorophenolindophenol (DCPIP), causing a decrease in absorbance at 600

nm.[11]

Succinate-Cytochrome c Reductase: Measures the combined activity of Complex II and

Complex III by following the reduction of cytochrome c at 550 nm. This requires that

Complex III activity is not rate-limiting.[11]
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Oxygen Consumption: Measures succinate-dependent oxygen consumption in isolated

mitochondria or permeabilized cells using a high-resolution respirometer. This reflects the

activity of the entire respiratory chain downstream of succinate.[11]
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Workflow for a colorimetric SDH activity assay.
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Therapeutic Implications and Future Directions
The central role of succinate in linking metabolism to inflammatory and pathological signaling

makes it an attractive therapeutic target.

Inhibiting Succinate Accumulation: Strategies to prevent the ischemic accumulation of

succinate, for example by using malonate derivatives, have shown promise in reducing

ischemia-reperfusion injury.[8]

Targeting SDH: Modulating SDH activity could be a viable strategy in diseases characterized

by aberrant succinate levels. However, given its dual role in metabolism and the electron

transport chain, this requires highly specific approaches.

SUCNR1 Modulation: The development of specific agonists or antagonists for SUCNR1

could offer a way to fine-tune immune responses in inflammatory diseases or cancer.[7]

Future research must focus on elucidating the tissue-specific roles of succinate signaling and

developing targeted therapies that can modulate these pathways without disrupting

fundamental cellular energy metabolism. A deeper understanding of the regulation of succinate

transporters and the dynamics of protein succinylation will open new avenues for intervention

in a wide range of human diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11200920/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11200920/
https://www.e-enm.org/journal/view.php?doi=10.3803/EnM.2020.35.1.36
https://www.e-enm.org/journal/view.php?doi=10.3803/EnM.2020.35.1.36
https://www.mdpi.com/2227-9059/10/12/3089
https://pmc.ncbi.nlm.nih.gov/articles/PMC10556696/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10556696/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6165802/
https://pubmed.ncbi.nlm.nih.gov/35138943/
https://pubmed.ncbi.nlm.nih.gov/35138943/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9394281/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9394281/
https://www.benchchem.com/product/b12399727#the-role-of-succinate-as-a-tca-cycle-intermediate
https://www.benchchem.com/product/b12399727#the-role-of-succinate-as-a-tca-cycle-intermediate
https://www.benchchem.com/product/b12399727#the-role-of-succinate-as-a-tca-cycle-intermediate
https://www.benchchem.com/product/b12399727#the-role-of-succinate-as-a-tca-cycle-intermediate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12399727?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12399727?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12399727?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

